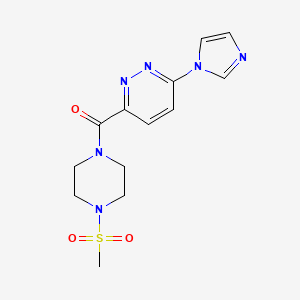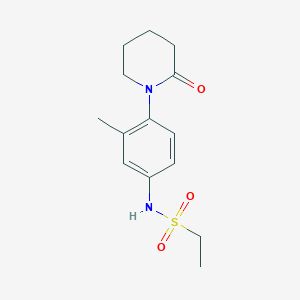
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: is a heterocyclic compound that features a furan ring, a pyrazine ring, and a pyrrolidine ring
Applications De Recherche Scientifique
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s heterocyclic rings make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis , suggesting that this compound may also target similar biochemical pathways or cellular structures.
Biochemical Pathways
Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may affect similar pathways
Result of Action
Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may have similar effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is efficient and simplifies the purification process by incorporating all starting substrates into the final product .
Industrial Production Methods: While specific industrial production methods for Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone are not well-documented, the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions make this compound a viable candidate for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones
Reduction: Dihydropyrazines
Substitution: Various substituted pyrrolidines
Comparaison Avec Des Composés Similaires
- Furan-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Furan-3-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Uniqueness: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific combination of its heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
furan-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(10-2-6-18-9-10)16-5-1-11(8-16)19-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVXQBIPCRWPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)



![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)
![N-(2,5-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2527090.png)

![2-{5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2527093.png)


![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)
![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)
